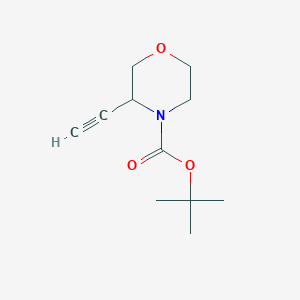![molecular formula C11H11BrO3 B3057710 Methyl [4-(bromoacetyl)phenyl]acetate CAS No. 84325-98-4](/img/structure/B3057710.png)
Methyl [4-(bromoacetyl)phenyl]acetate
Vue d'ensemble
Description
Methyl [4-(bromoacetyl)phenyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C11H11BrO3.
Applications De Recherche Scientifique
Methyl [4-(bromoacetyl)phenyl]acetate has several potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors. Moreover, Methyl [4-(bromoacetyl)phenyl]acetate has been investigated for its potential as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Mécanisme D'action
The mechanism of action of Methyl [4-(bromoacetyl)phenyl]acetate is not fully understood, but it is believed to act by forming covalent bonds with nucleophilic groups in proteins and other biomolecules. This can lead to the inhibition of enzyme activity, alteration of protein structure and function, and modulation of signal transduction pathways. The precise mechanism of action may depend on the specific compound being synthesized or the application being investigated.
Biochemical and Physiological Effects:
Methyl [4-(bromoacetyl)phenyl]acetate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory and antioxidant properties. However, the effects of Methyl [4-(bromoacetyl)phenyl]acetate may vary depending on the concentration, duration of exposure, and cell type being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [4-(bromoacetyl)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions can be optimized to improve the yield and purity of the product. Moreover, it can be used as a building block for the synthesis of various compounds and as a reagent for the modification of biomolecules. However, Methyl [4-(bromoacetyl)phenyl]acetate also has some limitations. It can be toxic and may require special handling and disposal procedures. Furthermore, its effects on different cell types and organisms may vary, and its mechanism of action may not be fully understood.
Orientations Futures
There are several future directions for the research on Methyl [4-(bromoacetyl)phenyl]acetate. One area of interest is the development of new synthetic methods and strategies for the preparation of more complex compounds. Another area of interest is the investigation of the potential applications of Methyl [4-(bromoacetyl)phenyl]acetate in the fields of materials science and nanotechnology. Furthermore, the elucidation of the mechanism of action and the biochemical and physiological effects of Methyl [4-(bromoacetyl)phenyl]acetate may lead to the discovery of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
methyl 2-[4-(2-bromoacetyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(13)7-12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUICSXDEFZPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574458 | |
| Record name | Methyl [4-(bromoacetyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(bromoacetyl)phenyl]acetate | |
CAS RN |
84325-98-4 | |
| Record name | Methyl [4-(bromoacetyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

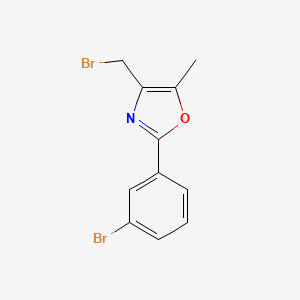
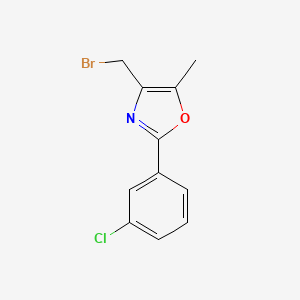
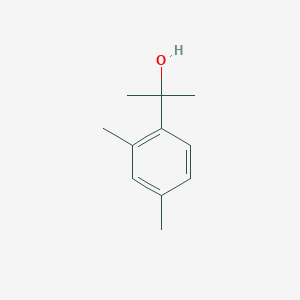
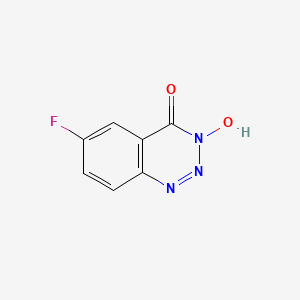
![Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B3057633.png)
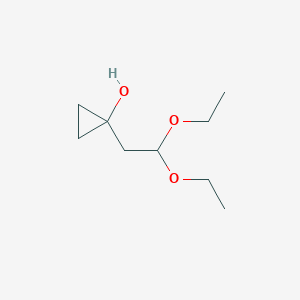
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)

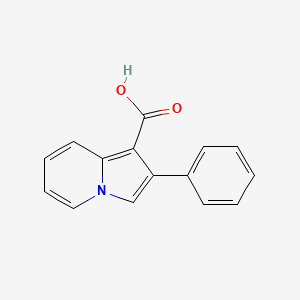
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B3057641.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3057642.png)
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carbohydrazide](/img/structure/B3057644.png)
![Ethyl 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3057647.png)
